Chlorpromazine sulfoxide
Overview
Description
Chlorpromazine sulfoxide is a major metabolite of chlorpromazine, a phenothiazine derivative widely used as an antipsychotic medication. This compound retains some pharmacological properties of its parent compound, chlorpromazine, and is known for its vasomotor and central nervous system actions .
Mechanism of Action
- Additionally, it interacts with serotonergic receptors (5-HT1 and 5-HT2), contributing to anxiolytic, antidepressant, and antiaggressive effects .
Target of Action
Mode of Action
Pharmacokinetics
: DrugBank: Chlorpromazine : MedSchool: Chlorpromazine Mechanism of Action
Biochemical Analysis
Biochemical Properties
Chlorpromazine Sulfoxide interacts with various enzymes and proteins. It is a product of the metabolic mechanisms of Chlorpromazine, catalyzed by the cytochrome P450 isoenzyme 1A2 . The metabolic pathways include S-oxidation, aromatic hydroxylation, and N-dealkylation .
Cellular Effects
This compound, like Chlorpromazine, has been found to have similar vasomotor and central nervous system actions
Molecular Mechanism
The molecular mechanism of this compound is not entirely clear. It is known that Chlorpromazine, the parent compound, acts as a strong antagonist of the dopaminergic D2 receptor . The metabolic mechanisms of Chlorpromazine, which result in the formation of this compound, are thought to involve the formation of reactive metabolites that have side effects on the parent drug .
Temporal Effects in Laboratory Settings
Chlorpromazine exhibits multicompartmental pharmacokinetics in most subjects, suggesting that its metabolites, including this compound, may have similar properties .
Dosage Effects in Animal Models
This compound has been found to produce similar effects to Chlorpromazine in dogs .
Metabolic Pathways
This compound is involved in the metabolic pathways of Chlorpromazine, which include S-oxidation, aromatic hydroxylation, and N-dealkylation . These metabolic pathways are catalyzed by the cytochrome P450 isoenzyme 1A2 .
Transport and Distribution
Chlorpromazine, the parent compound, exhibits multicompartmental pharmacokinetics, suggesting that this compound may have similar properties .
Subcellular Localization
Chlorpromazine, the parent compound, is known to affect multiple organ systems and levels of the central nervous system , suggesting that this compound may have similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorpromazine sulfoxide can be synthesized through the oxidation of chlorpromazine. This oxidation can be achieved using various oxidizing agents such as nitric oxide, hydrogen peroxide, or electrochemical methods. For instance, the electrochemical synthesis involves the use of a direct batch electrode platform under controlled current conditions to achieve the formation of this compound .
Industrial Production Methods: In industrial settings, the oxidation of chlorpromazine to this compound can be carried out using catalytic oxidation processes. These processes often involve the use of catalysts such as carbon-modified titanium dioxide under UV or visible light irradiation .
Chemical Reactions Analysis
Types of Reactions: Chlorpromazine sulfoxide primarily undergoes oxidation reactions. It can also participate in photolytic and photocatalytic reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric oxide, hydrogen peroxide, and electrochemical methods.
Photocatalysis: Carbon-modified titanium dioxide as a catalyst under UV or visible light irradiation.
Major Products Formed: The major product formed from the oxidation of chlorpromazine is this compound. Further oxidation can lead to the formation of chlorpromazine-S,S-dioxide .
Scientific Research Applications
Chlorpromazine sulfoxide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways and mechanisms of phenothiazine derivatives.
Comparison with Similar Compounds
Chlorpromazine: The parent compound of chlorpromazine sulfoxide, known for its antipsychotic properties.
Promazine: Another phenothiazine derivative with similar pharmacological actions.
Thioridazine: A phenothiazine antipsychotic with similar receptor interactions.
Uniqueness: this compound is unique in its pharmacological profile compared to chlorpromazine. It produces less marked orthostatic hypotension and has negligible epinephrine-blocking action in dogs, unlike chlorpromazine . Additionally, this compound is less active in terms of central nervous system depressant effects in mice and rabbits compared to chlorpromazine .
Properties
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPPAOXKZOTMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871817 | |
Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
969-99-3 | |
Record name | Chlorpromazine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=969-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Opromazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Opromazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPROMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016U10PN9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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